![molecular formula C17H15N7O3 B2492555 6-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide CAS No. 2034438-59-8](/img/structure/B2492555.png)
6-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide
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Overview
Description
6-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C17H15N7O3 and its molecular weight is 365.353. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Theoretical Studies
Researchers have explored the structural features of nicotinamide derivatives, including those related to the compound of interest, through experimental and theoretical studies. Such research has laid the groundwork for understanding the molecular interactions and properties fundamental to the scientific applications of these compounds. Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), along with surface properties analyses like Molecular Electrostatic Potential (MEP) maps, have been pivotal in predicting the behavior and reactivity of these molecules in various environments (Gumus et al., 2018).
Biological Evaluation and Antimicrobial Activity
Nicotinamide derivatives have been synthesized and evaluated for their biological activities, including antimicrobial effects against a range of pathogens. The synthesis of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles demonstrates the versatility of these compounds in generating potent molecules with potential applications in treating microbial infections. Such studies highlight the antimicrobial efficacy of these derivatives, comparing them with standard treatments and providing a basis for further drug development (Reddy et al., 2013).
Antineoplastic Activities
Investigations into the antineoplastic activities of nicotinamide derivatives reveal their potential in cancer research. By synthesizing and screening various substituted nicotinamides, researchers have uncovered moderate activities against specific cancer cell lines, pointing to the therapeutic potential of these compounds in oncology (Ross, 1967).
Enzyme Inhibition for Disease Modulation
The role of nicotinamide derivatives in inhibiting specific enzymes has been a significant area of research. For instance, the discovery of bisubstrate inhibitors for Nicotinamide N-Methyltransferase (NNMT) sheds light on the mechanism by which these compounds can regulate physiological and pathological processes. The inhibition of NNMT, implicated in various diseases, underscores the potential of these derivatives in therapeutic interventions (Babault et al., 2018).
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives, which share structural similarities with this compound, are known to bind with high affinity to multiple receptors . This binding can lead to various biological activities, making them useful in the development of new therapeutic derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A .
Action Environment
It is known that the biological activity of similar compounds, such as indole derivatives, can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .
properties
IUPAC Name |
6-methoxy-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O3/c1-10-20-17(27-23-10)11-5-6-24-13(7-11)21-22-14(24)9-19-16(25)12-3-4-15(26-2)18-8-12/h3-8H,9H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTPOJNNEZDCQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CN=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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